[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methyl-amino]ethyl]-6-fluoro-1-isopropyl-tetralin-2-yl] 2-methoxyacetate dihydrochloride
Description
The compound [(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methyl-amino]ethyl]-6-fluoro-1-isopropyl-tetralin-2-yl] 2-methoxyacetate dihydrochloride (IUPAC name: [(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate dihydrochloride), commonly known as mibefradil (synonyms: Ro 40-5967), is a tetralol derivative with calcium channel antagonist properties . Initially developed as a cardiovascular agent, it selectively inhibits T-type calcium channels while exhibiting weaker effects on L-type channels, distinguishing it from classical calcium antagonists like verapamil . Structurally, it integrates a benzimidazole moiety linked to a tetralin backbone via a methylaminoethyl chain, with a 2-methoxyacetate ester and dihydrochloride salt enhancing solubility .
Early studies highlighted its antihypertensive efficacy in rodent models, demonstrating prolonged action and superior potency compared to verapamil .
Properties
Molecular Formula |
C29H40Cl2FN3O3 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride |
InChI |
InChI=1S/C29H38FN3O3.2ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H/t28?,29-;;/m0../s1 |
InChI Key |
MTJLQTFHJIHXIX-NTAMSTPQSA-N |
Isomeric SMILES |
CC(C)C1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Hypertension : In spontaneously hypertensive rats (SHR), mibefradil (30 mg/kg) reduced systolic blood pressure by 40–50 mmHg for 24 hours, outperforming verapamil’s 16-hour efficacy .
- Cancer : At 10 µM, mibefradil inhibited SOCE in HEK-293T-REx cells, arresting the cell cycle at S/G2 phases and reducing proliferation by 60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
